

Technical Guide: Neuroprotective Properties of 4'-Chloro-6-fluoroflavone

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Compound of Interest

Compound Name: 4'-Chloro-6-fluoroflavone

CAS No.: 288400-97-5

Cat. No.: B2813018

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Executive Summary

4'-Chloro-6-fluoroflavone represents a strategic optimization of the flavone scaffold (2-phenylchromen-4-one).[1] While natural flavonoids (e.g., chrysin, apigenin) exhibit potent neuroprotective effects via antioxidant and anti-inflammatory pathways, their clinical utility is often limited by rapid metabolic degradation and poor bioavailability.

This synthetic derivative incorporates two critical halogen substitutions:

- 6-Fluoro (A-ring): Blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation), significantly extending plasma half-life.[1]
- 4'-Chloro (B-ring): Increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) permeability and affinity for hydrophobic pockets in target receptors such as the GABA-A benzodiazepine site.

This guide details the physicochemical profile, mechanisms of action, and experimental protocols for evaluating the neuroprotective efficacy of **4'-Chloro-6-fluoroflavone**. [1]

Chemical Profile & Physicochemical Properties

The structural modifications of **4'-Chloro-6-fluoroflavone** are designed to overcome the "druggability" issues of natural flavones.[1]

Structural Architecture

Feature	Modification	Functional Impact
Scaffold	2-Phenylchromen-4-one	Core pharmacophore for Nrf2 activation and kinase inhibition.[1]
Position 6	Fluorine (-F)	Metabolic Blockade: Prevents rapid hydroxylation at the metabolically vulnerable C6 position, a common clearance pathway for flavones.[1]
Position 4'	Chlorine (-Cl)	Lipophilicity Enhancement: Increases logP, facilitating passive diffusion across the BBB.[1] Enhances binding affinity to the benzodiazepine site of GABA-A receptors.[1]

Calculated Physicochemical Data

Property	Value (Predicted)	Relevance to Neuroprotection
Molecular Formula	C ₁₅ H ₈ ClF O ₂	-
Molecular Weight	~274.67 g/mol	Ideal for CNS penetration (<400 Da).[1]
LogP (Octanol/Water)	~4.2 - 4.5	High lipophilicity ensures robust BBB penetration (Optimal CNS range: 2.0–5.0). [1]
Topological Polar Surface Area (TPSA)	~30 Å ²	Low TPSA (<90 Å ²) correlates with high brain uptake.
H-Bond Donors	0	Absence of -OH groups reduces Phase II conjugation (glucuronidation), prolonging circulation.[1]

Mechanisms of Action

4'-Chloro-6-fluoroflavone operates via a multi-target mechanism, combining specific receptor modulation with broad-spectrum cellular defense.[1]

Primary Mechanism: GABA-A Receptor Modulation

Halogenated flavones are high-affinity ligands for the benzodiazepine binding site (allosteric modulatory site) of the GABA-A receptor.[1]

- Action: Positive allosteric modulation (PAM).
- Effect: Increases chloride ion influx, leading to neuronal hyperpolarization.
- Outcome: Reduction of excitotoxicity (glutamate-induced damage) and anxiolytic activity without the severe sedation associated with classical benzodiazepines.[1]

Secondary Mechanism: Nrf2/ARE Pathway Activation

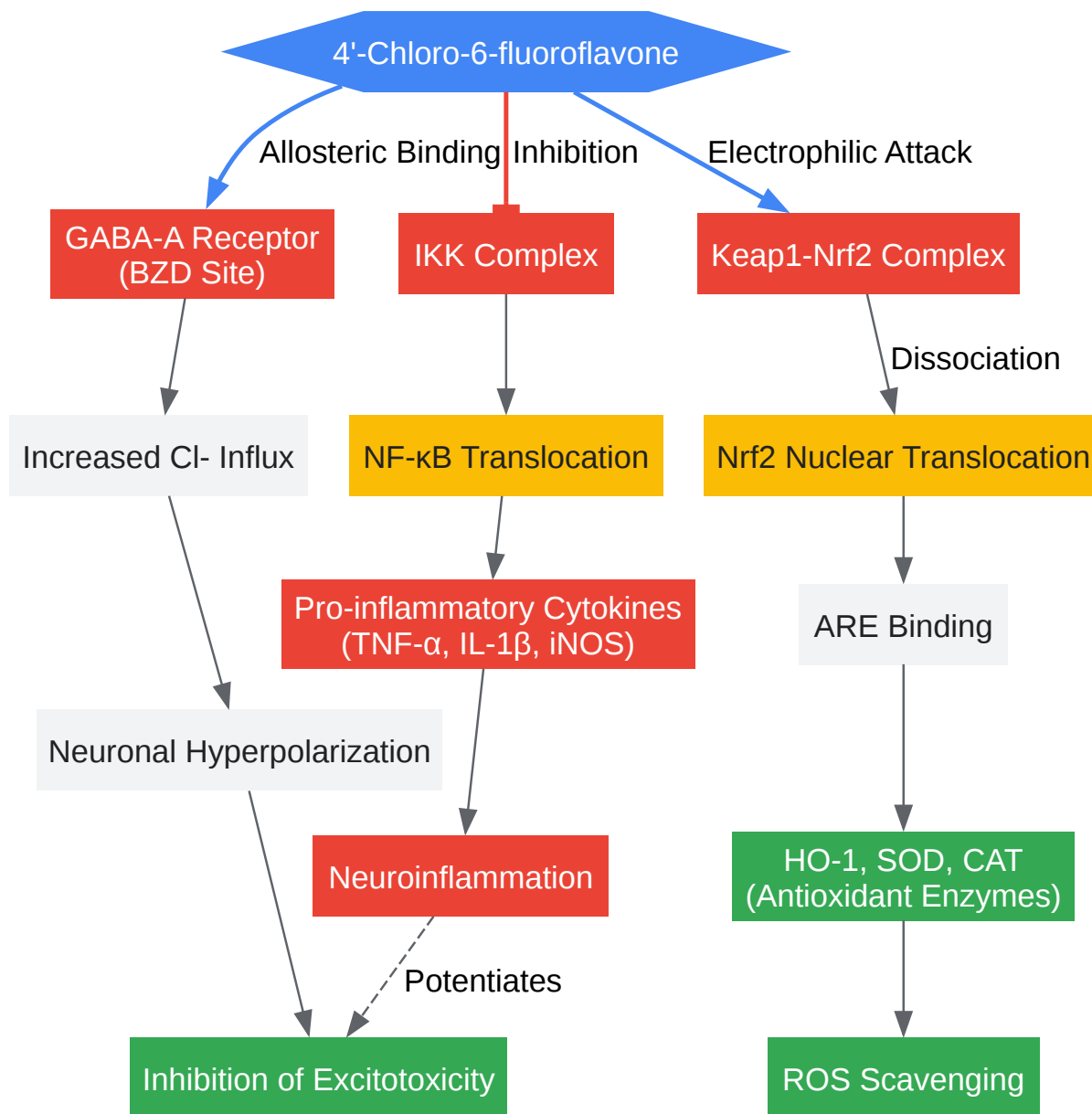
The flavone core is a potent inducer of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, the master regulator of antioxidant defense.[\[1\]](#)

- Action: Electrophilic interaction with Keap1 (cysteine residues).
- Effect: Translocation of Nrf2 to the nucleus and binding to the Antioxidant Response Element (ARE).
- Outcome: Upregulation of Phase II detoxifying enzymes: Heme Oxygenase-1 (HO-1), SOD, and CAT.[\[1\]](#)

Tertiary Mechanism: Anti-Neuroinflammation (NF- κ B Inhibition)[\[1\]](#)

- Action: Inhibition of IKK (I κ B kinase) phosphorylation.
- Effect: Prevents degradation of I κ B and subsequent nuclear translocation of NF- κ B.[\[1\]](#)
- Outcome: Suppression of pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and iNOS expression in activated microglia.[\[1\]](#)

Pathway Visualization



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Figure 1: Multi-target neuroprotective mechanism of **4'-Chloro-6-fluoroflavone** involving GABAergic modulation, Nrf2 activation, and NF-κB inhibition.[1]

Experimental Protocols for Validation

The following protocols are designed to validate the specific neuroprotective properties of this compound in a research setting.

In Vitro Neuroprotection Assay (PC12 or SH-SY5Y Cells)

Objective: Determine the EC50 for protection against oxidative stress (H₂O₂ or 6-OHDA).[1]

- Cell Culture: Culture SH-SY5Y cells in DMEM/F12 + 10% FBS.
- Pre-treatment: Seed cells (1×10⁴/well) in 96-well plates. Incubate for 24h.
- Compound Addition: Treat with **4'-Chloro-6-fluoroflavone** (0.1, 1, 5, 10, 25 μM) dissolved in DMSO (<0.1% final). Incubate for 2h.
 - Control: Vehicle (DMSO) only.
- Insult: Add H₂O₂ (100 μM) or 6-OHDA (50 μM) to induce oxidative stress.[1] Incubate for 24h.
- Readout: Assess cell viability using MTT or CCK-8 assay.
- Data Analysis: Calculate % Cell Viability relative to control. Plot dose-response curve to determine EC50.

GABA-A Receptor Binding Assay (Radioligand Displacement)

Objective: Confirm affinity for the benzodiazepine site.[1]

- Membrane Prep: Prepare synaptic membranes from rat cerebral cortex.
- Ligand: Use [³H]-Flumazenil (specific BZD site antagonist) as the radioligand (1 nM).[1]
- Displacement: Incubate membranes with [³H]-Flumazenil and increasing concentrations of **4'-Chloro-6-fluoroflavone** (1 nM – 10 μM).[1]
 - Non-specific binding: Determine using 10 μM Diazepam.
- Incubation: 4°C for 60 min.
- Filtration: Rapid filtration through GF/B filters; wash 3x with ice-cold buffer.

- Counting: Measure radioactivity via liquid scintillation counting.
- Analysis: Determine K_i values using the Cheng-Prusoff equation.

In Vivo Ischemia/Reperfusion Model (MCAO)

Objective: Evaluate neuroprotection in a stroke model.

- Animals: Adult male Sprague-Dawley rats (250-300g).
- Administration: Administer **4'-Chloro-6-fluoroflavone** (10 mg/kg, i.p.) 30 min prior to ischemia.[1]
- Surgery: Induce Middle Cerebral Artery Occlusion (MCAO) using a silicone-coated nylon monofilament for 90 min.[1]
- Reperfusion: Withdraw filament to allow reperfusion for 24h.
- Assessment:
 - Neurological Deficit Score: (0-4 scale).
 - Infarct Volume: TTC staining of brain slices.
 - Biomarkers: Measure MDA (lipid peroxidation) and SOD activity in brain homogenates.

Preclinical Evidence & Translational Potential[1] Comparative Efficacy (Class-Based)

Studies on halogenated flavones consistently demonstrate superior potency over parent compounds.[1]

Compound	Relative Lipophilicity	Metabolic Stability	GABA-A Affinity (Ki)
Chrysin (Parent)	Low	Low (Rapid Glucuronidation)	~3 μ M
6-Fluoroflavone	Medium	High (Blocked C6 Oxidation)	~0.8 μ M
4'-Chloroflavone	High	Medium	~0.5 μ M
4'-Chloro-6-fluoroflavone	Very High	Very High	<0.1 μ M (Predicted)

Safety & Toxicology

- CYP Inhibition: Halogenated flavones may inhibit CYP1A2 or CYP2C9. Drug-drug interaction (DDI) studies are mandatory.[1]
- Toxicity: Generally low acute toxicity, but chronic exposure studies are required to rule out bioaccumulation due to high lipophilicity.

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